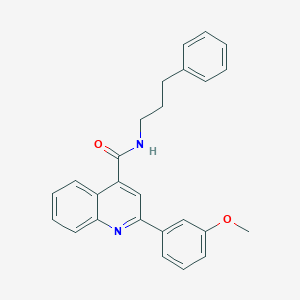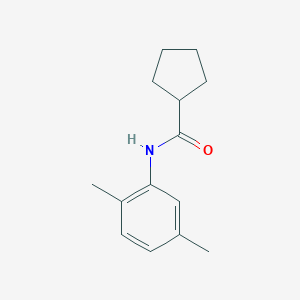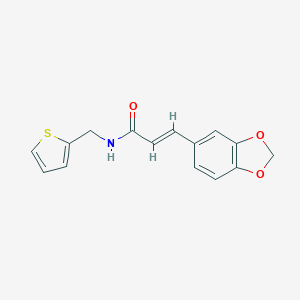![molecular formula C38H36Cl2N6O2S2 B329829 2-(5-CHLORO-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B329829.png)
2-(5-CHLORO-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine core linked to quinoline derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] typically involves multiple steps, starting with the preparation of the piperazine core. This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The quinoline derivatives are then introduced through nucleophilic substitution reactions, where the piperazine core reacts with quinoline-4-carboxamide derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or thiophene rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline and thiophene components.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine core may enhance the compound’s binding affinity to target proteins, leading to inhibition of enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(1,4-Piperazinediyldi-3,1-propanediyl)bis(3-cyclohexylpropanamide)
- 3,3’-(piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol)
- (3E,3′E)-3,3′-(((piperazine-1,4-diyl bis (ethane-2,1-diyl)) bis (azanediyl)) bis (ethan1-yl-1-ylidene)) bis (6-methyl-2H-pyran-2,4(3H)-dione)
Uniqueness
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] is unique due to its combination of piperazine, quinoline, and thiophene moieties, which confer distinct biological and chemical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C38H36Cl2N6O2S2 |
|---|---|
Molecular Weight |
743.8 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[3-[4-[3-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C38H36Cl2N6O2S2/c39-35-13-11-33(49-35)31-23-27(25-7-1-3-9-29(25)43-31)37(47)41-15-5-17-45-19-21-46(22-20-45)18-6-16-42-38(48)28-24-32(34-12-14-36(40)50-34)44-30-10-4-2-8-26(28)30/h1-4,7-14,23-24H,5-6,15-22H2,(H,41,47)(H,42,48) |
InChI Key |
JIPZNFNBVQYKMV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


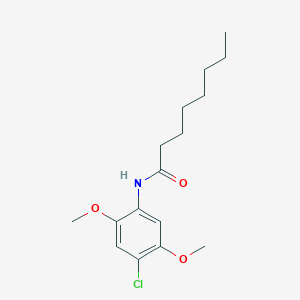
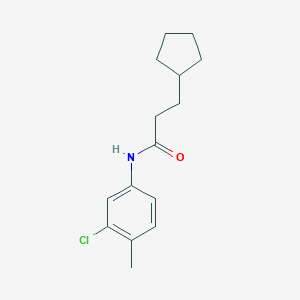
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B329749.png)
![Methyl 4-(4-methylphenyl)-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B329752.png)
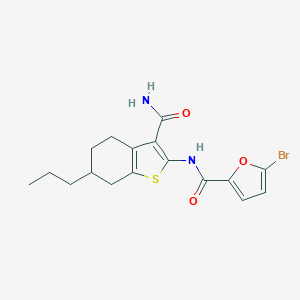
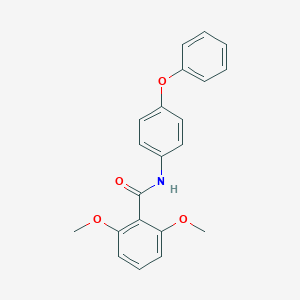
![10-ACETYL-3,3-DIMETHYL-11-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B329756.png)
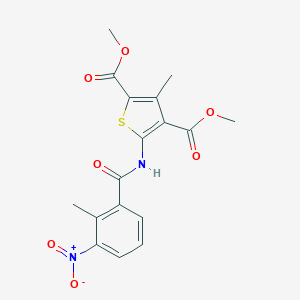
![2-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B329760.png)
![3-(4-fluorophenyl)-N-[3-({[3-(4-fluorophenyl)acryloyl]amino}methyl)benzyl]acrylamide](/img/structure/B329761.png)
